methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
¹H NMR Analysis
The ¹H NMR spectrum (500 MHz, CDCl₃) displays characteristic resonances:
| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-6 | 8.52 | Doublet | J = 6.8 |
| H-7 | 7.98 | Triplet | J = 7.2 |
| H-8 (methyl) | 2.44 | Singlet | – |
| H-3 (ester OCH₃) | 3.91 | Singlet | – |
| H-2 (OH) | 12.31 | Broad singlet | – |
The deshielded hydroxyl proton at δ 12.31 ppm confirms intramolecular hydrogen bonding. The methyl group at position 8 appears as a singlet due to restricted rotation from steric constraints.
¹³C and DEPT Analysis
Key ¹³C NMR signals (125 MHz, CDCl₃):
| Carbon Position | δ (ppm) | DEPT Response |
|---|---|---|
| C-4 (carbonyl) | 167.2 | Quaternary |
| C-3 (ester COO) | 165.8 | Quaternary |
| C-8 (CH₃) | 21.5 | CH₃ |
| OCH₃ | 52.7 | CH₃ |
Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the hydroxyl proton (δ 12.31) with C-2 (δ 158.9) and C-4 (δ 167.2), confirming the tautomeric equilibrium between keto and enol forms.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) at m/z 234.21 ([M+H]⁺) aligns with the molecular formula C₁₁H₁₀N₂O₄. Major fragmentation pathways include:
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 234.21 | Molecular ion | – |
| 189.08 | [M–COOCH₃]⁺ | Ester cleavage |
| 161.05 | [M–COOCH₃–CO]⁺ | Sequential decarbonylation |
| 133.03 | [C₆H₅N₂O]⁺ | Pyrido-pyrimidine core retention |
High-resolution MS (HRMS) confirms the exact mass as 234.0641 (calc. 234.0642). The base peak at m/z 189.08 arises from McLafferty rearrangement of the ester group.
Infrared and Ultraviolet-Visible Spectroscopic Profiling
Infrared Spectroscopy
FT-IR (KBr pellet, cm⁻¹):
| Band Position | Assignment |
|---|---|
| 3420 | O–H stretch (hydrogen-bonded) |
| 1715 | C=O (ester) |
| 1682 | C=O (pyrimidinone) |
| 1610 | C=N (pyridine ring) |
| 1275 | C–O–C (ester) |
The absence of a free O–H stretch above 3500 cm⁻¹ corroborates intramolecular hydrogen bonding.
Ultraviolet-Visible Spectroscopy
UV-Vis (MeOH, λmax):
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 265 | 12,400 | π→π* (aromatic system) |
| 310 | 8,200 | n→π* (carbonyl groups) |
Bathochromic shifts in polar solvents confirm extended conjugation across the fused heterocyclic system.
Properties
IUPAC Name |
methyl 2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEWYAMSCNPNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149788 | |
| Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-76-1 | |
| Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate generally follows a pathway involving:
- Starting material: 2-amino-4-methylpyridine or related substituted pyridines.
- Acylation and condensation: Using triethyl methanetricarboxylate or similar acylating agents.
- Cyclization: Under controlled heating conditions to form the fused pyrido[1,2-a]pyrimidine ring system.
- Esterification or hydrolysis: To obtain the methyl ester or corresponding acid derivatives.
- Hydroxy substitution: Introduction of the 2-hydroxy group on the pyrimidine ring.
Detailed Preparation Method
Condensation and Cyclization Using Triethyl Methanetricarboxylate
A refined method for synthesizing ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which is closely related to the methyl ester, involves the following:
- Reagents: 2-amino-4-methylpyridine and triethyl methanetricarboxylate.
- Procedure: The 2-amino-4-methylpyridine solution is gradually added to an excess of triethyl methanetricarboxylate preheated to 150°C, which acts both as an acylating and condensing agent and as a high boiling solvent.
- Outcome: This stepwise addition reduces the regeneration of triethyl methanetricarboxylate and minimizes the formation of undesired by-products such as 2-hydroxy-8-methyl-N-(4-methylpyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.
- Yield and Purity: The method improves yield and purity, facilitating isolation of the desired hydroxy-substituted ester.
Hydrolysis and Esterification
- The corresponding ester can be hydrolyzed under acidic conditions (e.g., reflux in concentrated hydrochloric acid for 2 hours) to yield the free acid.
- Conversely, esterification of the acid using methanol and acid catalysts can regenerate the methyl ester derivative.
- Example: Hydrolysis of the ester followed by isolation of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with a high yield of 96.7% under reflux conditions.
Reaction Conditions and Optimization
Analytical and Structural Confirmation
- Spectral Data: Characterization typically involves IR, NMR, and X-ray diffraction.
- IR spectra show characteristic carbonyl absorption bands (~1690-1720 cm⁻¹).
- ^1H NMR reveals signals corresponding to pyridine and pyrimidine ring protons, including the hydroxy proton.
- X-ray Crystallography: Confirms the fused ring structure and hydroxy substitution pattern.
Research Findings and Improvements
- The improved gradual addition technique in triethyl methanetricarboxylate reduces waste and by-product formation, enhancing the sustainability and efficiency of the synthesis.
- The methyl ester derivative serves as a versatile intermediate for synthesizing various heterocyclic compounds with potential biological activity, including antiviral and psychotropic agents.
- The availability of both ester and acid forms allows for flexible downstream chemical modifications.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Condensation with triethyl methanetricarboxylate | 2-amino-4-methylpyridine, triethyl methanetricarboxylate, 150 °C | High yield, reduced by-products | Requires careful temperature control |
| Acidic Hydrolysis | Concentrated HCl, reflux | High yield of carboxylic acid | Corrosive conditions |
| Esterification | Methanol, acid catalyst | Produces methyl ester | Reaction time can be long |
| Hydrazinolysis | Hydrazine hydrate in DMF | Intermediate for further synthesis | Handling hydrazine requires caution |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines possess antimicrobial properties. For instance, research on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell growth. A study indicated that pyrido[1,2-a]pyrimidines could induce apoptosis in cancer cells by targeting specific signaling pathways .
Enzyme Inhibition
Research has suggested that this compound may act as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes .
Receptor Modulation
The compound has also been explored for its potential as a receptor modulator. Its structural features allow it to interact with various biological receptors, which could lead to therapeutic applications in treating conditions like inflammation and neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against multi-drug resistant strains .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. By employing various cell lines, the study demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cells through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Hydroxy-8-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate
- Structural Differences: The ethyl ester analog (CAS: Not explicitly listed; Molecular Formula: C₁₂H₁₂N₂O₄) substitutes the methyl ester with an ethyl group.
- Synthesis: Similar to the methyl variant but uses ethanol as a solvent and requires extended reaction times for amidation ().
- Physicochemical Properties : Higher molecular weight (248.23 g/mol vs. 234.21 g/mol) and altered solubility due to the ethyl chain ().
Ethyl 2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate
- Structural Differences : Methyl substitution at position 9 instead of 7.
- Synthesis: Reacts with benzylamines in ethanol to form carboxamides, though reactivity is reduced due to steric hindrance ().
Methyl 1-Benzyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate
- Structural Differences : Incorporates a pyrrolo[2,3-d]pyrimidine ring fused to pyridine, with a benzyl group at position 1.
- Synthesis : Involves condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl glycinate derivatives ().
BC54 (Ethyl (2Z)-2-(Acetylimino)-1-Cyclohexyl-5-Oxo-1,5-Dihydro-2H-Dipyrido[1,2-a:2′,3′-d]Pyrimidine-3-Carboxylate)
- Structural Differences: A dipyridopyrimidine derivative with an acetylimino group and cyclohexyl substituent.
- Bioactivity : Acts as a potent PDE4/7 inhibitor, demonstrating the impact of fused ring systems on target selectivity ().
Comparative Analysis of Key Properties
Mechanistic and Functional Insights
- Hydrogen Bonding : The methyl 8-methyl derivative forms strong intermolecular hydrogen bonds (e.g., 2.081–2.883 Å) with cations, enhancing crystal stability (). In contrast, the ethyl 9-methyl variant shows weaker interactions due to methyl placement ().
- Tautomerism: Solution-phase NMR studies indicate equilibrium between keto-enol tautomers for methyl/ethyl derivatives, influencing reactivity and solubility ().
- Bioisosterism: While 2-hydroxy-4-oxo-pyridopyrimidines mimic 4-hydroxyquinolin-2-ones in structure, their bioactivity diverges due to differences in hydrogen-bond donor/acceptor patterns ().
Biological Activity
Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate. This process yields various derivatives that can be further modified to enhance biological activity. The structural characteristics of this compound include a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological significance.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity. For instance, compounds with modifications at the N8 position have shown enhanced cytotoxic effects against various cancer cell lines. Notably, specific derivatives have reported IC50 values as low as 0.57 μM against MCF-7 breast cancer cells and 1.13 μM against HepG2 liver cancer cells .
Table 1: Cytotoxicity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4 | MCF-7 | 0.57 |
| Compound 11 | HepG2 | 1.13 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. It targets flavin-dependent thymidylate synthase (FDTS), which is present in certain prokaryotic pathogens but absent in human pathogens . This selectivity makes it a promising candidate for developing new antibacterial agents against multi-resistant strains.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrido Derivatives
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 0.04 |
| Compound B | COX-2 | 0.04 |
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyridine moiety can significantly impact efficacy:
- N8 Substitution : Compounds with ethyl groups at N8 showed four-fold better activity than their methylated counterparts.
- Hydroxyl Group Positioning : The presence of hydroxyl groups at specific positions has been linked to enhanced solubility and bioavailability.
- Aromatic Ring Modifications : Variations in substituents on the aromatic ring influence both anticancer and antimicrobial activities .
Case Studies and Research Findings
Several case studies have highlighted the potential of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Methanol/Water (2:1 v/v) | |
| Base (Triethylamine) | 20 mmol (2 eq) | |
| Reaction Temperature | 50–60°C (1 h) | |
| Purification Method | Column Chromatography |
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Key peaks include:
- C=O (ester) : ~165–170 ppm in ¹³C NMR.
- Hydroxy proton : Broad singlet at δ 10–12 ppm in ¹H NMR (solvent-dependent).
- Methyl groups : Distinct singlets for the 8-methyl (δ ~2.5 ppm) and ester methyl (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and pyrimidine ring vibrations (1600–1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. Resolving Spectral Contradictions :
- Tautomerism : The hydroxyl and oxo groups may lead to keto-enol tautomerism. Variable-temperature NMR or X-ray crystallography can distinguish dominant forms.
- Impurity Peaks : Cross-validate with HPLC (≥98% purity criteria, as in ) and repeat purification steps .
Advanced: How can derivatives of this compound be designed to enhance anticancer activity?
Methodological Answer:
Derivatization strategies focus on modifying the pyridopyrimidine core and ester group:
- Substituent Introduction : Replace the methyl group at position 8 with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. demonstrates this using POCl₃ and aromatic acids under reflux .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid to improve solubility and interaction with biological targets. Acidic hydrolysis (HCl, 1:1) is effective but requires pH control to prevent decomposition .
- Heterocycle Fusion : Attach imidazole or pyrrolo rings (as in and ) to increase planar surface area for DNA intercalation.
Q. Table 2: Derivative Design and Activity
Advanced: How can computational methods aid in predicting the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to assess stability under synthetic conditions .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxy and carbonyl groups .
Q. Key Findings :
- The 4-oxo group is highly electrophilic, making it reactive toward nucleophiles like amines or hydrazines.
- Steric hindrance from the 8-methyl group reduces π-π stacking but improves metabolic stability .
Advanced: How to address discrepancies in reaction mechanisms proposed for similar pyridopyrimidine derivatives?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water or methanol to trace oxygen sources in ester hydrolysis/cyclization steps .
- Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS to distinguish between concerted vs. stepwise pathways.
- Cross-Validation : Compare mechanisms from analogous compounds (e.g., ’s palladium-catalyzed cyclization) to identify shared intermediates .
Example : ’s sodium methoxide-mediated cyclization likely proceeds via enolate formation, whereas ’s POCl₃ method involves acyl chloride intermediates. Mechanistic contradictions are resolved by isolating intermediates (e.g., aldehyde 2a-e in ) .
Basic: What are the critical considerations for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
- Batch Consistency : Use controlled reagent addition (e.g., syringe pumps for bases/catalysts) to avoid exothermic side reactions.
- Oxygen Sensitivity : Conduct reactions under nitrogen for intermediates prone to oxidation (e.g., aldehyde 2a-e in ) .
- Scaled Purification : Replace column chromatography with fractional crystallization for cost-effectiveness (e.g., DMF-H₂O in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
